An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromobutyl)-1H-pyrazole
An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromobutyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromobutyl)-1H-pyrazole is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure incorporates a pyrazole ring, a well-established pharmacophore present in numerous approved drugs, and a reactive bromobutyl chain.[1] This unique combination allows for its use as a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications.[1][3] The pyrazole moiety offers a stable aromatic core with specific electronic properties, while the terminal bromine atom on the butyl chain provides a reactive handle for various nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the core chemical properties of 1-(4-Bromobutyl)-1H-pyrazole, including its synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory and drug discovery settings.
Molecular and Physicochemical Properties
The fundamental properties of 1-(4-Bromobutyl)-1H-pyrazole are summarized in the table below. These values are crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁BrN₂ | [4] |
| Molecular Weight | 203.08 g/mol | [4] |
| CAS Number | 1152875-99-4 | [4] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | Inferred from related N-alkylpyrazoles |
| Boiling Point | Not experimentally determined; predicted to be >200 °C | Inferred from related N-alkylpyrazoles |
| Melting Point | Not experimentally determined | |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and sparingly soluble in water. | Inferred from structural features |
Synthesis of 1-(4-Bromobutyl)-1H-pyrazole
The most common and efficient method for the synthesis of 1-(4-Bromobutyl)-1H-pyrazole is the N-alkylation of pyrazole with a suitable four-carbon electrophile.[5] A standard and reliable approach involves the reaction of pyrazole with 1,4-dibromobutane in the presence of a base.
Reaction Principle
The synthesis is based on the deprotonation of the acidic N-H proton of the pyrazole ring by a base to form the pyrazolate anion.[6] This potent nucleophile then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a nucleophilic substitution reaction (SN2). By using an excess of 1,4-dibromobutane, the formation of the undesired bis-alkylation product (1,4-di(pyrazol-1-yl)butane) is minimized.
Experimental Protocol: Synthesis of 1-(4-Bromobutyl)-1H-pyrazole
Materials:
-
Pyrazole
-
1,4-Dibromobutane (excess, e.g., 3-5 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of pyrazole in acetonitrile or DMF, add potassium carbonate (or portion-wise addition of sodium hydride at 0 °C for higher reactivity).
-
Addition of Alkylating Agent: Add an excess of 1,4-dibromobutane to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(4-bromobutyl)-1H-pyrazole.
Caption: Workflow for the synthesis of 1-(4-Bromobutyl)-1H-pyrazole.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the butyl chain protons.
-
Pyrazole Protons:
-
H-3 and H-5 protons of the pyrazole ring are expected to appear as distinct signals in the aromatic region, likely between δ 7.5 and 7.8 ppm.
-
The H-4 proton should appear as a triplet at a more upfield position, around δ 6.2-6.4 ppm.
-
-
Butyl Chain Protons:
-
The methylene group attached to the pyrazole nitrogen (N-CH₂) is expected to be a triplet around δ 4.1-4.3 ppm.
-
The methylene group attached to the bromine atom (CH₂-Br) should appear as a triplet in the region of δ 3.4-3.6 ppm.
-
The two central methylene groups of the butyl chain will appear as multiplets in the upfield region, likely between δ 1.8 and 2.2 ppm.
-
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyrazole Carbons:
-
C-3 and C-5 carbons are expected to resonate at around δ 138-140 ppm.
-
The C-4 carbon should appear at a more shielded position, around δ 105-107 ppm.
-
-
Butyl Chain Carbons:
-
The N-CH₂ carbon is predicted to be around δ 50-52 ppm.
-
The CH₂-Br carbon is expected at approximately δ 32-34 ppm.
-
The two internal methylene carbons will likely appear in the range of δ 28-32 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
C-H stretching (aromatic): ~3100-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=N and C=C stretching (pyrazole ring): ~1400-1600 cm⁻¹
-
C-N stretching: ~1200-1300 cm⁻¹
-
C-Br stretching: ~550-650 cm⁻¹
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine would be indicated by the isotopic pattern of the molecular ion (M⁺ and M+2 peaks of approximately equal intensity). Common fragmentation pathways would likely involve cleavage of the butyl chain and loss of bromine.
Chemical Reactivity
The reactivity of 1-(4-Bromobutyl)-1H-pyrazole is dictated by its two key functional components: the pyrazole ring and the terminal alkyl bromide.
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and generally stable.[6] The N-1 substitution with the butyl group prevents reactions at this nitrogen. The electron-withdrawing nature of the two nitrogen atoms deactivates the pyrazole ring towards electrophilic substitution compared to benzene, with any substitution preferentially occurring at the C-4 position.
Reactivity of the Bromobutyl Chain
The primary alkyl bromide is the most reactive site for synthetic transformations. It readily undergoes nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the butyl chain.
Caption: Reactivity map of 1-(4-Bromobutyl)-1H-pyrazole.
Applications in Drug Discovery and Medicinal Chemistry
The bifunctional nature of 1-(4-Bromobutyl)-1H-pyrazole makes it a valuable scaffold for the synthesis of novel compounds in drug discovery. The pyrazole core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[9] The butyl linker allows for the attachment of various pharmacophores or functional groups to explore structure-activity relationships (SAR).
Potential applications include the synthesis of:
-
Enzyme Inhibitors: The pyrazole moiety can act as a hydrogen bond donor or acceptor, while the functionalized side chain can be designed to interact with specific pockets of an enzyme's active site.[9]
-
Receptor Ligands: By attaching appropriate functionalities to the butyl chain, ligands for various receptors can be synthesized and their binding affinities evaluated.
-
PROTACs and Molecular Glues: The terminal reactive group can be used to link the pyrazole-containing molecule to other moieties, for example, in the design of proteolysis-targeting chimeras (PROTACs).
-
Bioimaging Probes: Fluorescent dyes or other reporter groups can be attached to the butyl chain to create probes for biological imaging.
Safety and Handling
While a specific safety data sheet (SDS) for 1-(4-Bromobutyl)-1H-pyrazole is not widely available, its handling precautions can be inferred from related compounds such as N-alkylpyrazoles and bromoalkanes.
-
General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Toxicity: The toxicological properties have not been fully investigated. N-alkylated pyrazoles can have varying degrees of toxicity.[9][10] Bromoalkanes can be irritants and may have other health effects. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
1-(4-Bromobutyl)-1H-pyrazole is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the differential reactivity of its pyrazole ring and bromobutyl chain allow for the creation of a diverse library of compounds for biological screening. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of pyrazoles and alkyl halides. As with any chemical, appropriate safety precautions should be taken during its handling and use.
References
-
Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. 2022. [Link]
-
Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. 2024. [Link]
-
Norman, N. J. et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem.2022 , 87 (15), 10018-10025. [Link]
-
Al-Mokhanam, A. A. et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules2024 , 29 (23), 5603. [Link]
-
Hassan, A. S. et al. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules2016 , 21 (10), 1374. [Link]
-
ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. 2022. [Link]
-
SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. 2012. [Link]
-
ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. 2022. [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. 2018. [Link]
-
ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. 2002. [Link]
-
PubChem. 1-butyl-1H-pyrazole. [Link]
-
ResearchGate. Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. 2015. [Link]
- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. 2013.
-
University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. 2024. [Link]
-
Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. 2011. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. 2015. [Link]
-
PubChem. 1-butyl-1H-pyrazole-5-carboxylic acid. [Link]
-
PubMed. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. 2015. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
ResearchGate. Figure . Theoretical and experimental FTIR spectra of -methyl - 2019. [Link]
-
PubChem. 1-tert-Butyl-1H-pyrazole. [Link]
-
GitHub. rxn4chemistry/rxn-ir-to-structure. [Link]
-
University of Edinburgh. Development of high-throughput ATR-FTIR technology for rapid triage of brain cancer. 2019. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016. [Link]
-
ResearchGate. A Preliminary Study of FTIR Spectroscopy as a Potential Non-Invasive Screening Tool for Pediatric Precursor B Lymphoblastic Leukemia. 2022. [Link]
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 1152875-99-4|1-(4-Bromobutyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. visnav.in [visnav.in]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
